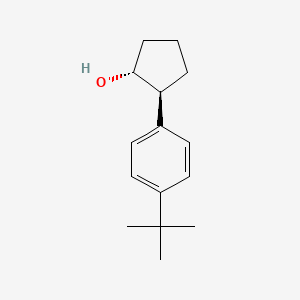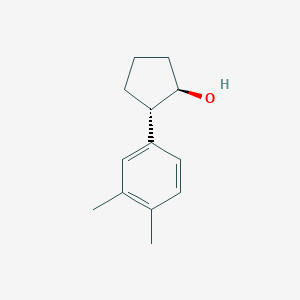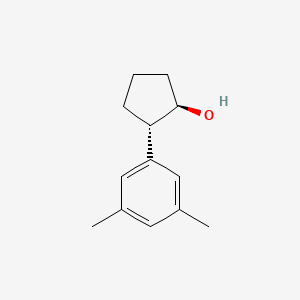
trans-2-(4-(Methylthio)phenyl)cyclopentanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
trans-2-(4-(Methylthio)phenyl)cyclopentanol: is an organic compound with the molecular formula C12H16OS It is characterized by a cyclopentanol ring substituted with a 4-(methylthio)phenyl group in the trans configuration
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of trans-2-(4-(Methylthio)phenyl)cyclopentanol typically involves the following steps:
Formation of the cyclopentanol ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the 4-(methylthio)phenyl group: This step often involves a substitution reaction where a suitable phenyl derivative is introduced to the cyclopentanol ring.
Industrial Production Methods: Industrial production methods for this compound may involve optimized reaction conditions to ensure high yield and purity. These conditions include controlled temperature, pressure, and the use of catalysts to facilitate the reactions.
化学反応の分析
Types of Reactions:
Oxidation: trans-2-(4-(Methylthio)phenyl)cyclopentanol can undergo oxidation reactions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into various reduced forms, depending on the reagents used.
Substitution: The compound can participate in substitution reactions where the methylthio group or other substituents are replaced by different functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens or nucleophiles can be used under appropriate conditions to achieve substitution.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Various reduced derivatives of the original compound.
Substitution: Compounds with different functional groups replacing the original substituents.
科学的研究の応用
Chemistry
- Used as an intermediate in the synthesis of more complex organic molecules.
- Studied for its reactivity and potential to form new compounds through various chemical reactions.
Biology and Medicine
- Potential applications in drug development due to its unique structural features.
- Investigated for its biological activity and interactions with biological molecules.
Industry
- Utilized in the production of specialty chemicals and materials.
- Potential use in the development of new materials with specific properties.
作用機序
The mechanism of action of trans-2-(4-(Methylthio)phenyl)cyclopentanol involves its interaction with molecular targets through its functional groups. The methylthio group can participate in various chemical reactions, influencing the compound’s reactivity and interactions with other molecules. The cyclopentanol ring provides a stable framework that can undergo modifications to enhance the compound’s properties.
類似化合物との比較
trans-2-(4-Methylphenyl)cyclopentanol: Similar structure but lacks the methylthio group.
trans-2-(4-(Ethylthio)phenyl)cyclopentanol: Similar structure with an ethylthio group instead of a methylthio group.
Uniqueness:
- The presence of the methylthio group in trans-2-(4-(Methylthio)phenyl)cyclopentanol imparts unique chemical properties, making it distinct from other similar compounds.
- Its reactivity and potential applications in various fields highlight its importance in scientific research and industrial applications.
特性
IUPAC Name |
(1R,2S)-2-(4-methylsulfanylphenyl)cyclopentan-1-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16OS/c1-14-10-7-5-9(6-8-10)11-3-2-4-12(11)13/h5-8,11-13H,2-4H2,1H3/t11-,12+/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVRPSGKRVQIOQU-NWDGAFQWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=C(C=C1)C2CCCC2O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CSC1=CC=C(C=C1)[C@@H]2CCC[C@H]2O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














